Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the benzyl and tert-butyl groups, and the final functionalization to introduce the hydroxymethyl and carboxylate groups. Common reagents used in these steps include benzyl bromide, tert-butyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the functional groups attached to the bicyclic core.
Other diazabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[32
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-O-benzyl 8-O-tert-butyl (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3/t16-,20-/m1/s1 |
InChI Key |
LCNSZIKJRXSBTI-OXQOHEQNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CN(C2)C(=O)OCC3=CC=CC=C3)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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